molecular formula C18H18N6O3S B2938336 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034400-94-5

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2938336
CAS No.: 2034400-94-5
M. Wt: 398.44
InChI Key: XOQOQTDPUSDETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 2034400-94-5, molecular weight: 398.4 g/mol) is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core fused with a 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety . The benzo[c][1,2,5]thiadiazole ring system is known for its electron-deficient aromatic character, which may enhance binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-22-16-9-5-6-10-17(16)23(28(22,26)27)12-11-19-18(25)15-13-20-24(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQOQTDPUSDETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process starting with readily available precursors. Key reactions include nucleophilic substitution, cyclization, and amide formation. Specific solvents, temperatures, and reaction times are crucial for achieving high yield and purity.

Industrial production methods: In industrial settings, this compound can be produced using automated synthesizers, optimizing reaction conditions to maximize efficiency and scalability. Continuous flow chemistry might be employed to streamline the process and enhance safety measures.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound may undergo oxidation, particularly at the benzo[c][1,2,5]thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction can occur at the triazole ring, potentially altering its electronic properties.

  • Substitution: Electrophilic and nucleophilic substitutions can take place on the phenyl ring and the benzo[c][1,2,5]thiadiazole moiety, introducing various functional groups.

Common reagents and conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under specific conditions.

Major products formed: The products formed depend on the reaction pathway. Oxidation yields sulfoxides or sulfones, reduction alters the triazole ring, and substitution introduces new functional groups.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has diverse applications:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Potential bioactive compound in drug discovery and development, particularly for its anticancer and antimicrobial properties.

  • Medicine: Investigated for therapeutic applications due to its pharmacological activities.

  • Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, including:

  • Enzyme inhibition: Interacting with enzymes critical for biological processes.

  • Receptor binding: Binding to specific receptors, modulating their activity.

  • Signal transduction pathways: Influencing pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogue: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide (CAS: 2034592-80-6)

  • Structural Differences : The fluoro derivative replaces the phenyl-triazole group in the target compound with a 2-methylthiazole and introduces a fluorine atom at the 6-position of the benzo[c][1,2,5]thiadiazole ring .
  • Molecular Properties :

    Property Target Compound Fluoro-Thiazole Derivative
    Molecular Weight 398.4 370.4
    Molecular Formula C₁₈H₁₈N₆O₃S₂ C₁₄H₁₅FN₄O₃S₂
    Key Substituents Phenyl-triazole 6-Fluoro, 2-methylthiazole
  • The thiazole group may alter binding specificity compared to the triazole in the target compound.

Benzimidazole-Triazole Derivatives (Compounds 9a–9e, )

These compounds share a triazole core but incorporate benzimidazole and phenoxymethyl-thiazole groups instead of the benzo[c][1,2,5]thiadiazole system . For example:

  • Compound 9c: Features a 4-bromophenyl-thiazole and benzodiazolylphenoxymethyl group.
  • Structural Contrasts :
    • The benzo[c][1,2,5]thiadiazole 1,1-dioxide in the target compound is more electron-deficient than benzimidazole, likely affecting redox properties and receptor binding.
    • Bromine in 9c increases molecular weight (C₂₇H₂₁BrN₆O₂S) and lipophilicity compared to the target compound’s phenyl group.

Benzothiazine Derivatives ( and )

  • Compound from : N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide features a non-aromatic thiazine ring, contrasting with the fully aromatic benzo[c][1,2,5]thiadiazole in the target compound .
  • Key Differences :
    • The thiazine ring’s reduced planarity may limit π-π stacking interactions.
    • The nitro group in ’s compound introduces strong electron-withdrawing effects, absent in the target compound.

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound incorporates a thiadiazole moiety and a triazole structure, which are known for their pharmacological significance. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : Approximately 342.39 g/mol
  • Functional Groups : Contains a triazole ring and a thiadiazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Interactions : The compound may interact with proteins involved in cancer progression and microbial resistance.
  • Biochemical Pathways : It can trigger or inhibit various biochemical pathways, leading to desired therapeutic effects.

Anticancer Activity

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Mechanism : The interaction with bacterial enzymes can disrupt cellular functions, leading to bacterial cell death.
  • Case Studies : Compounds in this class have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Substituent Effects : Variations in substituents on the thiadiazole ring significantly influence the biological activity. For example, methyl substitutions enhance potency against certain targets .
SubstituentEffect on Activity
MethylIncreased potency
EthylSimilar potency
Larger groupsReduced potency

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiadiazole Core : Using acylhydrazines or dithiocarbazates.
  • Triazole Formation : Achieved via cycloaddition reactions.
  • Amidation : Final step involves coupling with carboxylic acids or their derivatives.

Case Studies

  • Anticancer Studies : A study demonstrated that a related thiadiazole derivative exhibited IC50 values in the micromolar range against various cancer cell lines .
    CompoundCell LineIC50 (µM)
    Thiadiazole AMCF712.5
    Thiadiazole BHeLa8.0
  • Antimicrobial Studies : Another study reported that the compound showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 32–64 µg/mL .

Q & A

Q. What are the standard synthetic protocols for synthesizing this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Amidation/Condensation : Use of coupling agents (e.g., EDCI or HOBt) in anhydrous solvents like DMF or THF under nitrogen to prevent hydrolysis.
  • Cyclization : Thiadiazole or triazole ring formation via reflux with catalysts such as CuI (for azide-alkyne cycloaddition) or K₂CO₃ (for nucleophilic substitutions) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC .
  • Key Conditions : Temperature control (e.g., 80–100°C for cyclization), stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl), and inert atmospheres to avoid side reactions .

Q. How is structural characterization performed to confirm the compound’s identity and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzothiadiazole δ 7.5–8.5 ppm; triazole δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 450.12 for [M+H]⁺) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energetics of key steps (e.g., cyclization barriers) .
  • Reaction Path Screening : Tools like ICReDD integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : Simulations of thiadiazole ring closure identified DMF as superior to THF due to stabilization of intermediates, improving yields by 15% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
  • SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl on triazole) to explain divergent IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Process Intensification : Switch from batch to flow chemistry for exothermic steps (e.g., azide formation) to enhance heat dissipation .
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., Cu-ZSM-5) to reduce metal leaching and enable recycling .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.